![molecular formula C10H8F3NO B1398605 4-Ethoxy-3-(trifluoromethyl)benzonitrile CAS No. 1206593-22-7](/img/structure/B1398605.png)
4-Ethoxy-3-(trifluoromethyl)benzonitrile
Overview
Description
“4-Ethoxy-3-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C10H8F3NO . It has a molecular weight of 215.17 g/mol . The IUPAC name for this compound is 4-ethoxy-3-(trifluoromethyl)benzonitrile .
Molecular Structure Analysis
The InChI code for “4-Ethoxy-3-(trifluoromethyl)benzonitrile” isInChI=1S/C10H8F3NO/c1-2-15-9-4-3-7 (6-14)5-8 (9)10 (11,12)13/h3-5H,2H2,1H3
. The Canonical SMILES structure is CCOC1=C (C=C (C=C1)C#N)C (F) (F)F
. Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 33 Ų . It has a XLogP3-AA value of 2.9, indicating its partition coefficient between octanol and water . It has a complexity of 255 . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 2 rotatable bonds .Scientific Research Applications
Chemical Properties and Storage
“4-Ethoxy-3-(trifluoromethyl)benzonitrile” has a CAS Number of 1206593-22-7 and a molecular weight of 215.17 .
Use in Pharmaceutical Research
Compounds containing the trifluoromethyl group, such as “4-Ethoxy-3-(trifluoromethyl)benzonitrile”, have been found in many FDA-approved drugs . The trifluoromethyl group is considered a pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .
Use in Organic Synthesis
“4-Ethoxy-3-(trifluoromethyl)benzonitrile” can be used as a reference compound in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene (COT) . This suggests its potential use in organic synthesis and analytical chemistry.
properties
IUPAC Name |
4-ethoxy-3-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHVMIHFKJWGPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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